REACTION_CXSMILES
|
CN(CCC[N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)C.[CH:22]1[CH:23]=CC2[C:26](=CC(C(O)=O)=C(O)C=2CC2C(O)=C(C(O)=O)C=C3C=2C=CC=C3)[CH:27]=1>C1(C)C=CC=CC=1>[CH2:17]([NH2:7])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:23][CH2:22][CH2:27][CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for an additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
ADDITION
|
Details
|
added dropwise to the above suspension over 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solids collected by filtration through a medium fritted filter
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.769 mmol | |
AMOUNT: MASS | 207.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |